[3-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol
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Overview
Description
“[3-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol” is a chemical compound with the molecular formula C10H11N3O . It is a type of triazole, which is a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms . Triazoles are known for their broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Scientific Research Applications
Synthesis and Structural Analysis : Xu Liang (2009) synthesized a compound related to [3-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol, focusing on its crystal structure, which plays a significant role in understanding the physical and chemical properties of such compounds (Xu Liang).
Catalytic Applications : Ozcubukcu et al. (2009) explored a triazolylmethanol-Cu(I) complex as a highly effective catalyst for Huisgen 1,3-dipolar cycloadditions, demonstrating the compound's potential in facilitating chemical reactions (Ozcubukcu et al., 2009).
Corrosion Inhibition : Ma et al. (2017) studied a triazole derivative as a corrosion inhibitor for mild steel in acidic medium, highlighting the compound's potential in industrial applications (Ma et al., 2017).
Antimicrobial Activity : Sunitha et al. (2017) synthesized benzofuran based 1,2,3-triazoles, demonstrating their high antimicrobial activity, which is crucial for pharmaceutical research (Sunitha et al., 2017).
Solubility and Biomimetic Chemistry : Gardner et al. (2008) synthesized tris(triazolyl)borate ligands to investigate their hydrogen bonding and solubility in hydrophilic solvents, relevant for biomimetic chemistry (Gardner et al., 2008).
Fluorescence Properties : Ling et al. (2009) studied triazolyl derivatives with biphenyl links for their fluorescence properties, which could have implications in material science and sensor technology (Ling et al., 2009).
Anticoronavirus and Antitumoral Activity : Jilloju et al. (2021) discovered triazole derivatives with significant in vitro anticoronavirus and antitumoral activities, emphasizing the compound's potential in medical research (Jilloju et al., 2021).
Safety And Hazards
The safety data sheet for “[3-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable solid and may cause skin irritation, serious eye irritation, and respiratory irritation .
properties
IUPAC Name |
[3-(1,2,4-triazol-1-ylmethyl)phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c14-6-10-3-1-2-9(4-10)5-13-8-11-7-12-13/h1-4,7-8,14H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRKSBSNVMSIJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CO)CN2C=NC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594532 |
Source
|
Record name | {3-[(1H-1,2,4-Triazol-1-yl)methyl]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol | |
CAS RN |
871825-54-6 |
Source
|
Record name | {3-[(1H-1,2,4-Triazol-1-yl)methyl]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(1H-1,2,4-Triazol-1-yl)methyl]benzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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